![molecular formula C6H8N2O2 B2373320 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine CAS No. 1368125-56-7](/img/structure/B2373320.png)

4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

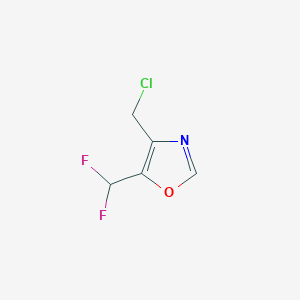

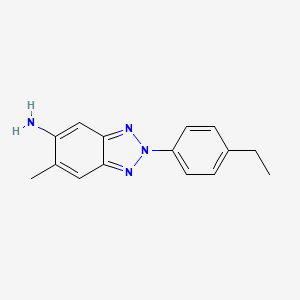

The compound “4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine” is a derivative of the “4H,6H,7H-pyrano[3,4-d][1,2]oxazole” family . These compounds are characterized by a pyrano[3,4-d][1,2]oxazole ring, which is a fused ring system involving a pyran ring and an oxazole ring .

Molecular Structure Analysis

The molecular structure of “this compound” would be expected to contain a pyrano[3,4-d][1,2]oxazole ring, with an amine (-NH2) group attached at the 3-position of the oxazole ring. This can be inferred from the IUPAC names of related compounds .Scientific Research Applications

Synthesis and Catalysis

- Asymmetric Annulation: The asymmetric annulation of β'-acetoxy allenoates with 3-oxo-nitriles or pyrazolones, catalyzed by a specific catalyst, is significant for constructing 4H-pyran and 4H-pyrano[2,3-c]pyrazole with high yields and enantioselectivity (Chunjie Ni & Xiaofeng Tong, 2016).

Novel Compound Synthesis

- Pyrazolo[3,4-b]pyridine-6-one Derivatives: A novel cascade reaction involving 4-arylidene-2-phenyl-1,3-oxazol-5(4H)-one and 3-methyl-1-phenyl-1H-pyrazol-5-amine produced new derivatives, offering advantages in terms of time, yields, and cost (F. Shi et al., 2007).

Multicomponent Reactions

- Multicomponent Domino Reactions: A study described the synthesis of 4H-pyrano[2,3-c]pyrazol-6-amines using a multicomponent domino reaction, showcasing the efficient creation of complex molecules (P. Prasanna et al., 2013).

Heterocyclic Compounds

- Heterocyclic Product Synthesis: Research demonstrated the catalyst-free synthesis of spiro[pyrazole-4,8′-pyrazolo[3,4-f]quinolin]-5(1H)-ones, showcasing the versatility of such compounds in chemical syntheses (Fang Dong & Xiang‐Shan Wang, 2016).

Therapeutic Applications

- Cytotoxic Activity in Cancer Research: Carboxamide derivatives of benzo[b][1,6]naphthyridines, including those with 4H-pyrano[4,3-b]quinoline-1,3-dione structures, have shown potent cytotoxic effects against various cancer cell lines (L. Deady et al., 2003).

Green Chemistry

- Eco-Friendly Synthesis Approaches: An efficient and green chemistry-based method for the synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives using recyclable polyethylene glycol was developed, emphasizing sustainable practices in chemical synthesis (Xiaoxing Zhong et al., 2013).

Properties

IUPAC Name |

6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c7-6-4-3-9-2-1-5(4)10-8-6/h1-3H2,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGVRDGTMYPAQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1ON=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368125-56-7 |

Source

|

| Record name | 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2373237.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2373240.png)

![2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2373241.png)

![2-(3,5-Dimethylpyrazol-1-yl)-4-[2-(dimethylsulfamoylamino)ethyl]-1,3-thiazole](/img/structure/B2373243.png)

![N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2373245.png)